An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-Boc: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide to m-PEG3-Sulfone-PEG3-Boc: A Core Component in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG3-Sulfone-PEG3-Boc is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This is achieved by their unique tripartite structure: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for protein degradation. The m-PEG3-Sulfone-PEG3-Boc linker, with its discrete polyethylene (B3416737) glycol (PEG) chains, sulfone group, and a Boc-protected amine, offers a balance of hydrophilicity, metabolic stability, and synthetic versatility. The PEG units enhance aqueous solubility, a common challenge in PROTAC development, while the sulfone moiety can contribute to the linker's stability. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise synthesis of the final PROTAC molecule.
Core Data and Properties
While detailed experimental data such as NMR and mass spectrometry for m-PEG3-Sulfone-PEG3-Boc are not widely available in the public domain, its fundamental properties have been reported by various suppliers.
| Property | Value | Reference |
| CAS Number | 2055041-00-2 | [2] |
| Molecular Formula | C20H40O10S | [2] |
| Molecular Weight | 472.59 g/mol | [2] |
| Exact Mass | 472.2300 | |
| Solubility | 10 mM in DMSO | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage | Recommended at -20°C |
Synthesis and Experimental Protocols
Representative Synthesis of m-PEG3-Sulfone-PEG3-Boc
Step 1: Synthesis of the Thioether Precursor (m-PEG3-S-PEG3-Boc)
This step would involve the coupling of a methoxy-PEG3-thiol with a Boc-protected amino-PEG3 derivative that has a suitable leaving group (e.g., a tosylate or a halide).
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Materials:
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m-PEG3-thiol
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Boc-NH-PEG3-OTs (tosylate) or Boc-NH-PEG3-Br (bromide)
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A suitable base (e.g., sodium hydride)
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Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
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Protocol:
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Dissolve m-PEG3-thiol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
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Add sodium hydride portion-wise at 0°C to deprotonate the thiol, forming the thiolate.
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Stir the reaction mixture for 30 minutes at 0°C.
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Add a solution of Boc-NH-PEG3-OTs or Boc-NH-PEG3-Br in anhydrous THF dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to obtain m-PEG3-S-PEG3-Boc.
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Step 2: Oxidation of the Thioether to the Sulfone
The synthesized thioether is then oxidized to the corresponding sulfone.
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Materials:
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m-PEG3-S-PEG3-Boc
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An oxidizing agent (e.g., meta-chloroperoxybenzoic acid - m-CPBA or Oxone®)
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A suitable solvent (e.g., dichloromethane (B109758) - DCM)
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Protocol:
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Dissolve m-PEG3-S-PEG3-Boc in DCM in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Add a solution of the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents for oxidation to the sulfone) in DCM dropwise.
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Stir the reaction at 0°C and then allow it to warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
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Quench the reaction with a reducing agent solution (e.g., saturated aqueous sodium thiosulfate).
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield m-PEG3-Sulfone-PEG3-Boc.
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Application in PROTAC Synthesis
The m-PEG3-Sulfone-PEG3-Boc linker is used in a multi-step process to synthesize a PROTAC. The Boc protecting group is first removed to reveal a primary amine, which is then coupled to a ligand for either the POI or the E3 ligase. The other end of the linker is then deprotected (if necessary) and coupled to the second ligand.
Representative Protocol for PROTAC Synthesis:
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Boc Deprotection:
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Dissolve m-PEG3-Sulfone-PEG3-Boc in a suitable solvent such as dichloromethane (DCM).
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Add an acid, typically trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.
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Monitor the reaction by LC-MS.
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Remove the solvent and excess acid under reduced pressure to obtain the amine-TFA salt.
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Coupling to the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid):
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Dissolve the E3 ligase ligand in an anhydrous solvent like N,N-dimethylformamide (DMF).
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Add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
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Add the deprotected linker (amine-TFA salt) and stir at room temperature.
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Monitor the reaction by LC-MS.
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Purify the product by preparative HPLC.
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Coupling to the Second Ligand (e.g., POI Ligand):
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The methoxy (B1213986) end of the PEG linker is generally unreactive. The other end of the PROTAC intermediate is then coupled to the second ligand using appropriate chemistry. For example, if the POI ligand has a carboxylic acid, a similar amide coupling reaction can be performed.
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Analytical Characterization (Expected)
While specific analytical data is not publicly available, the following table outlines the expected results from standard characterization techniques for m-PEG3-Sulfone-PEG3-Boc.
| Technique | Expected Results |
| ¹H NMR | - A singlet at ~1.4 ppm corresponding to the 9 protons of the Boc group. - A complex multiplet region between ~3.5 and 3.8 ppm for the methylene (B1212753) protons of the PEG chains. - A singlet for the methoxy group protons at ~3.3 ppm. - Signals for the methylene groups adjacent to the sulfone group would be shifted downfield compared to a thioether. |
| ¹³C NMR | - A signal at ~80 ppm for the quaternary carbon of the Boc group and at ~28 ppm for the methyl carbons of the Boc group. - A series of signals between ~60 and 72 ppm for the carbons of the PEG backbone. - A signal for the methoxy carbon at ~59 ppm. - Signals for the carbons adjacent to the sulfone group would be shifted downfield. |
| Mass Spectrometry (ESI-MS) | - Expected [M+H]⁺ ion at m/z 473.23. - Possible adducts such as [M+Na]⁺ at m/z 495.21. |
| Purity (HPLC) | >95% (as typically stated by suppliers). |
Mechanism of Action of PROTACs
m-PEG3-Sulfone-PEG3-Boc itself does not have a biological signaling pathway. It is a synthetic tool to construct PROTACs. The resulting PROTAC mediates its biological effect by inducing the degradation of a target protein, as depicted in the following diagram.
Conclusion
m-PEG3-Sulfone-PEG3-Boc is a valuable chemical tool for the synthesis of PROTACs, offering a desirable balance of properties for drug development. While detailed, publicly available experimental data on its synthesis and characterization are currently limited, its structure allows for the application of well-established synthetic and analytical methodologies. The representative protocols and expected analytical data provided in this guide offer a framework for researchers to effectively utilize this linker in the design and synthesis of novel protein degraders. As the field of targeted protein degradation continues to expand, the availability of well-characterized and versatile linkers like m-PEG3-Sulfone-PEG3-Boc will be paramount to advancing new therapeutic strategies.
